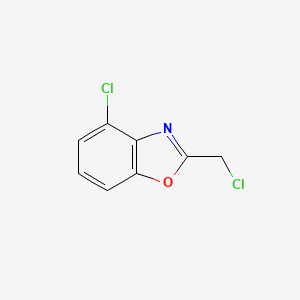

4-Chloro-2-(chloromethyl)-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2-(chloromethyl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two chlorine atoms, one attached to the benzene ring and the other to the methyl group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions usually require a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(chloromethyl)-1,3-benzoxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: The major product is the corresponding methyl derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis :

4-Chloro-2-(chloromethyl)-1,3-benzoxazole serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can exhibit enhanced biological activities.

Reactivity Profile :

The presence of chlorine substituents in the compound enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This property is crucial for developing new chemical entities with desired functionalities.

Antimicrobial Properties :

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it effectively inhibits both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 mg/L |

| Escherichia coli | 64 mg/L |

| Candida albicans | 16 mg/L |

| Pseudomonas aeruginosa | 128 mg/L |

Anti-inflammatory Effects :

The compound has also been evaluated for its anti-inflammatory potential. Research suggests that derivatives of benzoxazole can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

| Study Reference | Inflammatory Model | Observed Effect |

|---|---|---|

| Carrageenan-induced paw edema in rats | Significant reduction in edema at 50 mg/kg | |

| LPS-induced inflammation in mice | Decrease in TNF-alpha levels |

Anticancer Potential :

Preliminary studies indicate that this compound may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, a study using human colorectal carcinoma (HCT116) cell lines showed promising results with an IC50 value of 24.5 µM compared to standard drugs.

Case Studies

Antimicrobial Efficacy Study :

A study conducted by Fang et al. evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The results demonstrated significant inhibition against multiple bacterial strains, highlighting its potential as an antibacterial agent.

Anti-inflammatory Studies :

In another investigation involving an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups, suggesting its potential utility in managing inflammatory diseases.

Industrial Applications

Beyond its biological applications, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity. Its unique structure allows it to be incorporated into various formulations for industrial use.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(chloromethyl)-1,3-benzoxazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoxazole ring can also interact with aromatic residues in proteins, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloromethyl-4-methylquinazoline

- 4-Chloro-2-methylbenzoxazole

- 2-Chloromethylbenzoxazole

Uniqueness

4-Chloro-2-(chloromethyl)-1,3-benzoxazole is unique due to the presence of both a chloromethyl and a chloro substituent on the benzoxazole ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.

Biologische Aktivität

4-Chloro-2-(chloromethyl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, antifungal properties, anticancer effects, and other pharmacological activities.

Chemical Structure and Synthesis

The compound this compound belongs to the benzoxazole family, which contains a benzene ring fused to an oxazole ring. The presence of chlorine substituents at specific positions enhances its reactivity and biological activity.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. Common methods include:

- Nucleophilic Substitution : Chloromethylation of benzoxazole derivatives.

- Condensation Reactions : Involving chlorinated aromatic compounds with oxazoles.

These methods highlight the versatility in synthesizing this compound and its derivatives, allowing for modifications that can enhance biological activity.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties.

- Mechanism : The antifungal activity is primarily attributed to the inhibition of fungal cell wall synthesis and disruption of membrane integrity.

- Efficacy : Studies have shown that derivatives of this compound demonstrate IC50 values ranging from 12.27 to 65.25 μg/mL against various pathogenic fungi such as Fusarium solani and Botrytis cinerea .

| Compound | Target Fungi | IC50 (μg/mL) |

|---|---|---|

| This compound | Fusarium solani | 15.98 |

| This compound | Botrytis cinerea | 50.04 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies.

- Cell Lines : It has been tested against human colorectal carcinoma (HCT116) cell lines using the Sulforhodamine B assay.

- Results : Compounds derived from this benzoxazole exhibited IC50 values significantly lower than standard anticancer agents like 5-fluorouracil. For instance, one derivative showed an IC50 value of 24.5 μM compared to the standard's 29.2 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT116 | 24.5 |

| Standard (5-Fluorouracil) | HCT116 | 29.2 |

Other Pharmacological Activities

In addition to antifungal and anticancer properties, studies have indicated that benzoxazole derivatives exhibit various other biological activities:

- Antimicrobial : Effective against Gram-positive and Gram-negative bacteria.

- Antioxidant : Demonstrated significant antioxidant activity in vitro.

- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers.

Case Studies

Several case studies have highlighted the effectiveness of benzoxazole derivatives in treating specific diseases:

- Antifungal Efficacy : A study demonstrated that a series of benzoxazole derivatives effectively inhibited the growth of multiple fungal strains with varying degrees of effectiveness based on structural modifications .

- Anticancer Properties : Another research effort focused on the structure-activity relationship (SAR) of benzoxazoles, revealing that specific substitutions greatly enhance anticancer activity .

Eigenschaften

IUPAC Name |

4-chloro-2-(chloromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQOLXQHWAPRGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(O2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.